molecular formula C14H14O5 B14077353 Vaginol CAS No. 26992-52-9

Vaginol

Cat. No.: B14077353
CAS No.: 26992-52-9
M. Wt: 262.26 g/mol
InChI Key: DQISGWRLCDLKJI-AAEUAGOBSA-N
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Description

Vaginol is a chemical compound belonging to the furanocoumarin class. It is known for its unique structure and properties, which have garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vaginol can be synthesized through a series of chemical reactions. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. The detailed steps of the synthesis process are as follows :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually organic compounds containing furan and coumarin structures.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of this compound.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production and ensuring the purity and quality of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Vaginol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, including acids, bases, and transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different furanocoumarin derivatives, while reduction may produce simpler coumarin compounds.

Scientific Research Applications

Vaginol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of vaginol involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the following mechanisms:

    Molecular Targets: this compound interacts with enzymes and receptors in the body, modulating their activity and leading to various biological effects.

    Pathways Involved: this compound influences several biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Vaginol can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    Psoralen: Another furanocoumarin with similar structural features but different biological activities.

    Bergapten: A furanocoumarin known for its phototoxic properties.

    Xanthotoxin: A compound with similar chemical structure but distinct pharmacological effects.

This compound stands out due to its specific chemical structure and the unique combination of properties it exhibits, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

26992-52-9

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1

InChI Key

DQISGWRLCDLKJI-AAEUAGOBSA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O

Origin of Product

United States

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